molecular formula C23H19BrN2O4S B328708 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE

Cat. No.: B328708
M. Wt: 499.4 g/mol
InChI Key: CJHXNWDHQRHWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE typically involves multiple steps. The starting materials often include 3-bromobenzoic acid and 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)-3-methylaniline. The reaction conditions may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole ring system can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE is unique due to its combination of a benzisothiazole ring with a bromobenzoate moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19BrN2O4S

Molecular Weight

499.4 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 3-bromobenzoate

InChI

InChI=1S/C23H19BrN2O4S/c1-16-6-4-9-19(14-16)26(12-13-30-23(27)17-7-5-8-18(24)15-17)22-20-10-2-3-11-21(20)31(28,29)25-22/h2-11,14-15H,12-13H2,1H3

InChI Key

CJHXNWDHQRHWQO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC=C2)Br)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC=C2)Br)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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